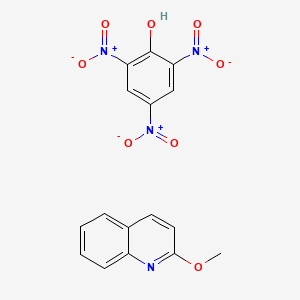![molecular formula C12H13ClN2O3 B14682967 Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate CAS No. 33165-52-5](/img/structure/B14682967.png)
Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a chlorophenyl group attached to the azo linkage, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate typically involves the diazotization of 2-chloroaniline followed by coupling with ethyl acetoacetate. The reaction conditions generally include acidic media and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets through its azo linkage and chlorophenyl group. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
Ethyl 2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanoate: Similar structure with a different position of the chlorine atom.
Ethyl 2-[(E)-(2-bromophenyl)diazenyl]-3-oxobutanoate: Bromine substituent instead of chlorine.
Ethyl 2-[(E)-(2-methylphenyl)diazenyl]-3-oxobutanoate: Methyl group instead of chlorine.
Uniqueness: Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate stands out due to its specific chlorophenyl substitution, which imparts unique chemical and biological properties. The position and nature of the substituent can significantly influence the reactivity and applications of the compound, making it a valuable molecule in various fields of research and industry.
Propiedades
Número CAS |
33165-52-5 |
|---|---|
Fórmula molecular |
C12H13ClN2O3 |
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
ethyl 2-[(2-chlorophenyl)diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-7-5-4-6-9(10)13/h4-7,11H,3H2,1-2H3 |
Clave InChI |
HZSCNBSPVWCMJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
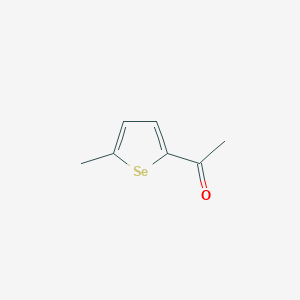

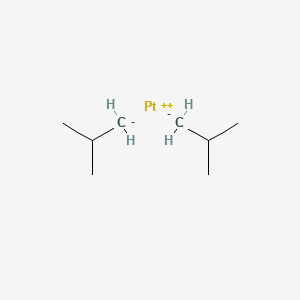
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
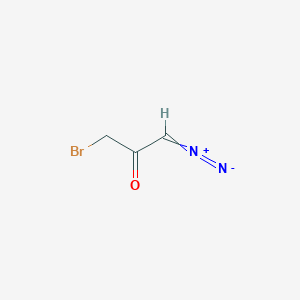
propanedioate](/img/structure/B14682914.png)
![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
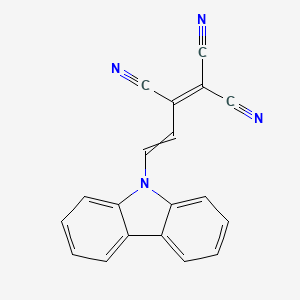
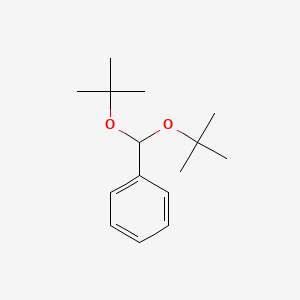
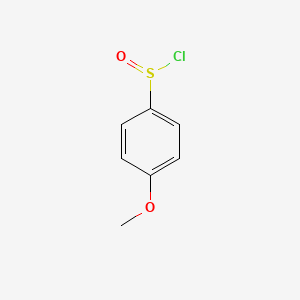
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)
